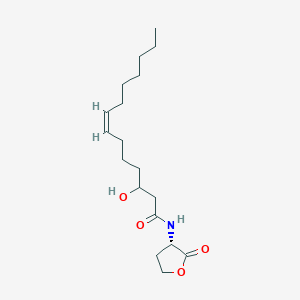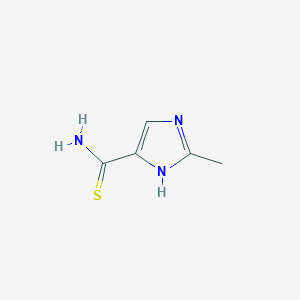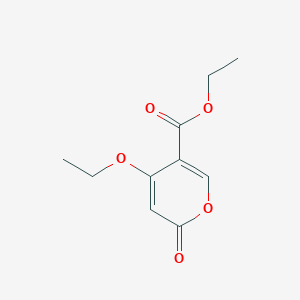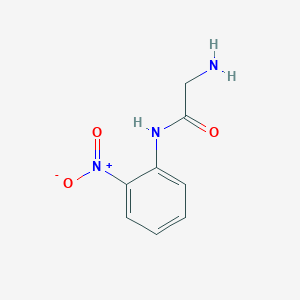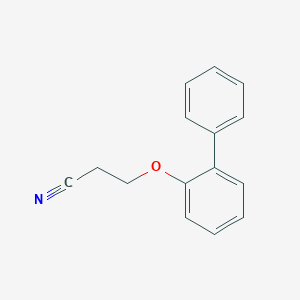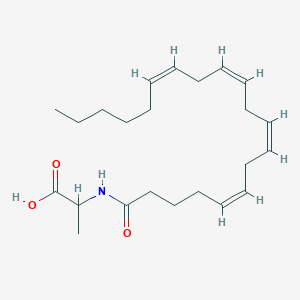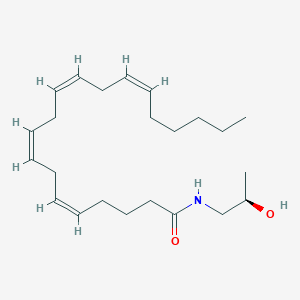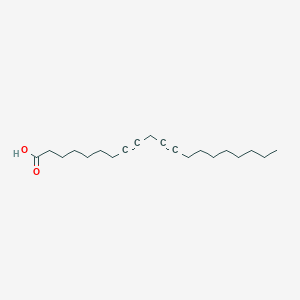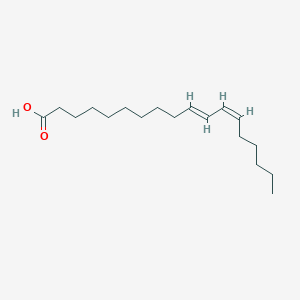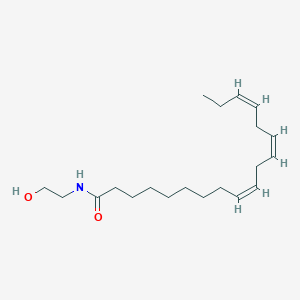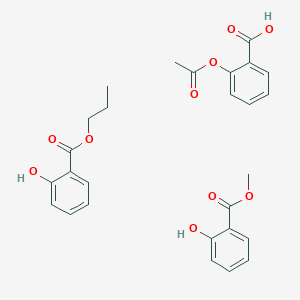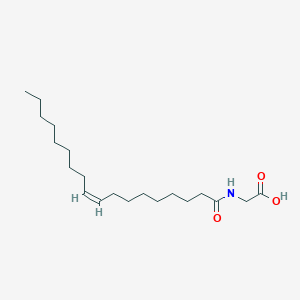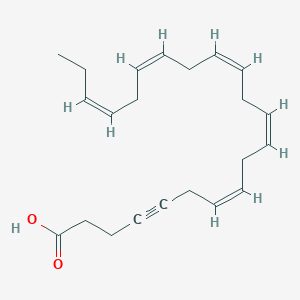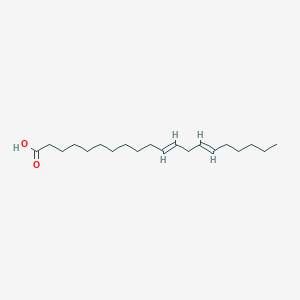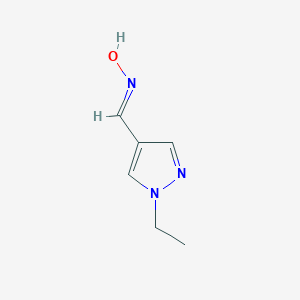
(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine, also known as EPH, is a synthetic compound used for a variety of scientific applications. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and pharmacology. EPH is a highly reactive compound and has been used in a variety of experiments, from the synthesis of small molecules to the study of biochemical pathways.
Scientific Research Applications
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives are nitrogen-containing heterocyclic compounds with a wide array of biological properties. Research has shown that these compounds possess antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other pharmacological effects. Their versatility is attributed to the pyrazoline core, which serves as a scaffold for the development of molecules with targeted biological activities. The therapeutic applications of pyrazolines extend to their role as inhibitors of enzymes like nitric oxide synthase, as well as their antioxidant properties. The exploration of pyrazoline derivatives has led to the synthesis of new compounds with enhanced biological efficacy, highlighting their potential in drug development and therapeutic interventions (Shaaban, Mayhoub, & Farag, 2012).
Antimicrobial and Antifungal Properties
Pyrazoline derivatives have been explored for their antimicrobial and antifungal properties. For instance, their effectiveness against Fusarium oxysporum, a pathogen responsible for diseases in plants, demonstrates their potential in addressing agricultural challenges. The structure-activity relationship studies of these compounds have facilitated the identification of pharmacophore sites critical for antifungal activity, offering insights into their mode of action and guiding the synthesis of more potent derivatives (Kaddouri et al., 2022).
Role in Antioxidant Activity
The antioxidant capacity of pyrazoline derivatives is another significant area of research. These compounds have been evaluated using various assays to determine their ability to scavenge free radicals and protect against oxidative stress, a mechanism involved in numerous diseases, including neurodegenerative disorders and cancer. The development of assays for antioxidant activity assessment has been crucial in identifying compounds with potential therapeutic applications, underscoring the importance of pyrazolines in mitigating oxidative damage (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While safety data sheets are available for some pyrazole derivatives , specific information about the safety and hazards of “(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine” is not found in the available literature.
properties
IUPAC Name |
(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXIQGWFWZRGJ-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

